REACTION_CXSMILES
|
[CH3:1][C:2]([OH:12])([CH2:5][CH2:6][C:7]([CH3:11])=[C:8]([CH3:10])[CH3:9])[C:3]#[CH:4].[H][H]>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2]>[CH3:1][C:2]([OH:12])([CH2:5][CH2:6][C:7]([CH3:11])=[C:8]([CH3:10])[CH3:9])[CH2:3][CH3:4] |f:2.3.4.5|
|
Name
|
|
Quantity
|
383 g
|
Type
|
reactant
|
Smiles
|
CC(C#C)(CCC(=C(C)C)C)O
|
Name
|
Lindlar catalyst
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the calculated amount of hydrogen has been consumed the reaction mixture
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
DISTILLATION
|
Details
|
distilled (2 mbar, 115° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC)(CCC(=C(C)C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |